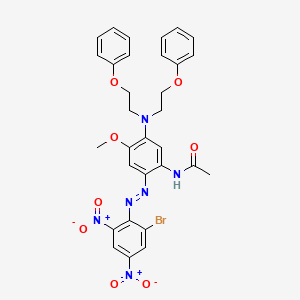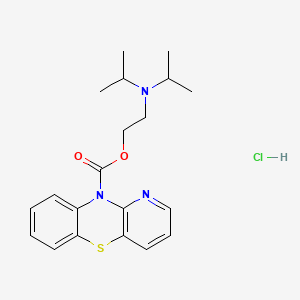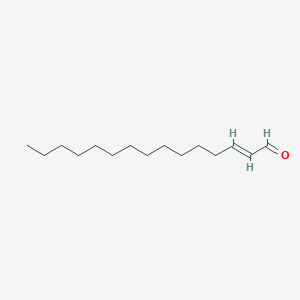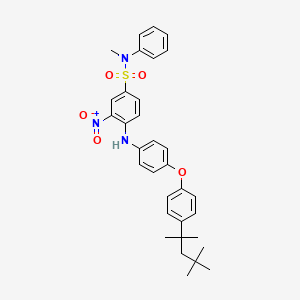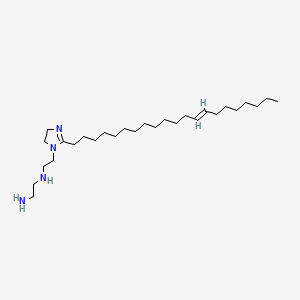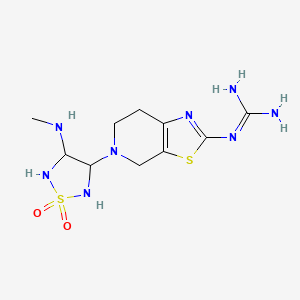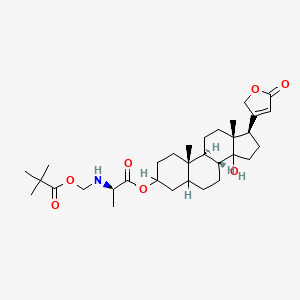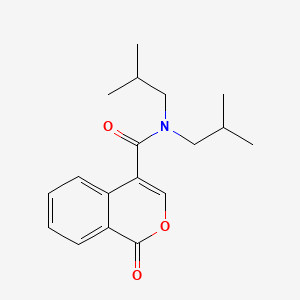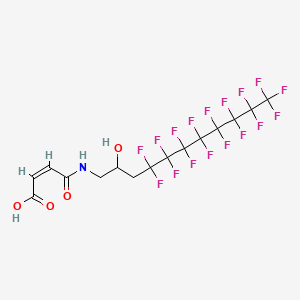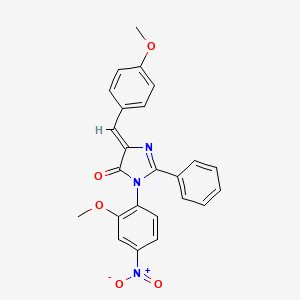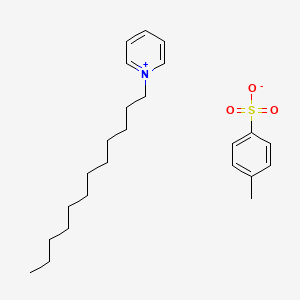
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N'-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings. The presence of the ethylenediamine and propenyl groups further adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the benzothiazole ring or the amide groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- exerts its effects involves interactions with various molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ethylenediamine and propenyl groups may also play roles in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)
- Benzenamine, 4-(6-methyl-2-benzothiazolyl)
- 2-(4-Aminophenyl)-6-methylbenzothiazole
Uniqueness
Ethanediamide, N-(6-methyl-2-benzothiazolyl)-N’-2-propenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the benzothiazole ring and the propenyl group allows for diverse chemical interactions and makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
108679-62-5 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
N'-(6-methyl-1,3-benzothiazol-2-yl)-N-prop-2-enyloxamide |
InChI |
InChI=1S/C13H13N3O2S/c1-3-6-14-11(17)12(18)16-13-15-9-5-4-8(2)7-10(9)19-13/h3-5,7H,1,6H2,2H3,(H,14,17)(H,15,16,18) |
Clave InChI |
QDJUJBRTFCTMGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


